3-chloro-N-cyclopentyl-2-methylbenzenesulfonamide
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Overview
Description
3-Chloro-N-cyclopentyl-2-methyl-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclopentyl-2-methyl-1-benzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride. For instance, cyclopentylamine can be reacted with benzenesulfonyl chloride under basic conditions to form N-cyclopentylbenzenesulfonamide.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclopentyl-2-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, e.g., replacing chlorine with an amine group forms an amine derivative.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
Medicinal chemistry: As a sulfonamide derivative, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Biological studies: It can be used to study the effects of sulfonamide compounds on various biological systems.
Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material science:
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclopentyl-2-methyl-1-benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The molecular targets and pathways involved would include the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylbenzenesulfonamide: Lacks the chlorine and methyl groups.
3-Chloro-N-cyclopentylbenzenesulfonamide: Lacks the methyl group.
3-Chloro-2-methylbenzenesulfonamide: Lacks the cyclopentyl group.
Uniqueness
3-Chloro-N-cyclopentyl-2-methyl-1-benzenesulfonamide is unique due to the presence of all three substituents (chlorine, cyclopentyl, and methyl groups) on the benzenesulfonamide core. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClNO2S |
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Molecular Weight |
273.78 g/mol |
IUPAC Name |
3-chloro-N-cyclopentyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-9-11(13)7-4-8-12(9)17(15,16)14-10-5-2-3-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3 |
InChI Key |
GPGBGYUVTAEDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
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